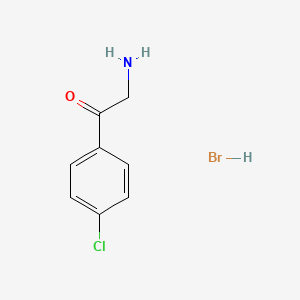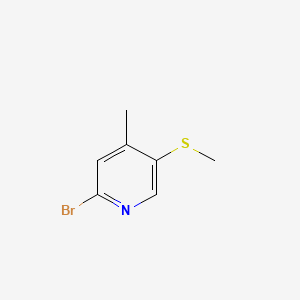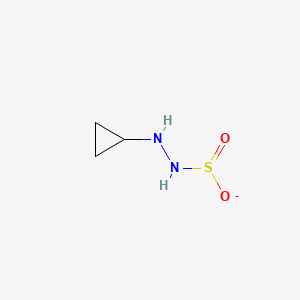
(2-Sulfinatohydrazinyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Sulfinatohydrazinyl)cyclopropane is a unique organic compound characterized by the presence of a cyclopropane ring substituted with a sulfinatohydrazinyl group. Cyclopropane rings are known for their high ring strain, which imparts significant reactivity to the compound. The sulfinatohydrazinyl group adds further complexity and potential for diverse chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfinatohydrazinyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring through a [2+1] cycloaddition mechanism .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity. Catalytic systems and optimized reaction parameters are crucial for efficient large-scale production .
化学反应分析
Types of Reactions
(2-Sulfinatohydrazinyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The sulfinatohydrazinyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinatohydrazinyl group to sulfinyl or sulfhydryl groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the sulfinatohydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl cyclopropanes, sulfinyl cyclopropanes, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(2-Sulfinatohydrazinyl)cyclopropane has found applications in various fields of scientific research:
作用机制
The mechanism of action of (2-Sulfinatohydrazinyl)cyclopropane involves its interaction with molecular targets through the reactive cyclopropane ring and the sulfinatohydrazinyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopropane: A simple cyclopropane ring without additional functional groups.
Sulfinatohydrazine: A compound containing the sulfinatohydrazinyl group without the cyclopropane ring.
Cyclopropylamines: Compounds with an amine group attached to the cyclopropane ring.
Uniqueness
(2-Sulfinatohydrazinyl)cyclopropane is unique due to the combination of the highly strained cyclopropane ring and the reactive sulfinatohydrazinyl group. This dual functionality imparts distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .
属性
分子式 |
C3H7N2O2S- |
|---|---|
分子量 |
135.17 g/mol |
IUPAC 名称 |
(2-sulfinatohydrazinyl)cyclopropane |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)5-4-3-1-2-3/h3-5H,1-2H2,(H,6,7)/p-1 |
InChI 键 |
IDWJNOLQAFGFJN-UHFFFAOYSA-M |
规范 SMILES |
C1CC1NNS(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


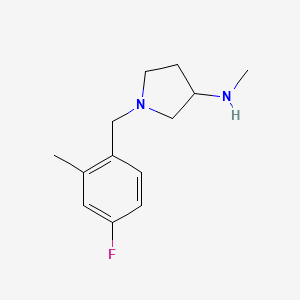
![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)
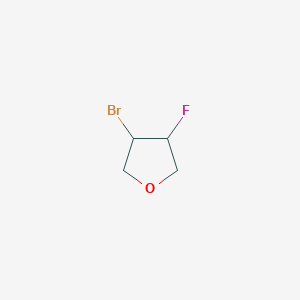
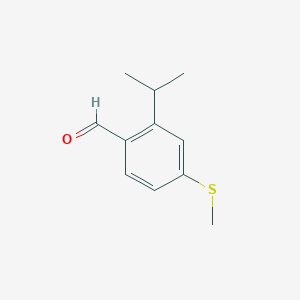
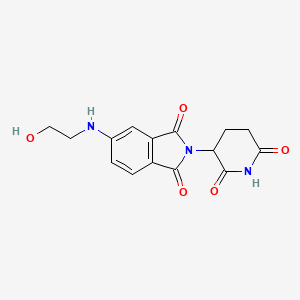

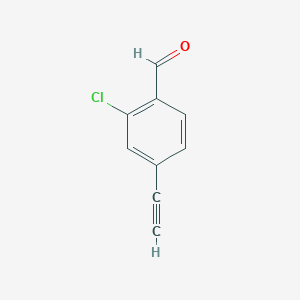
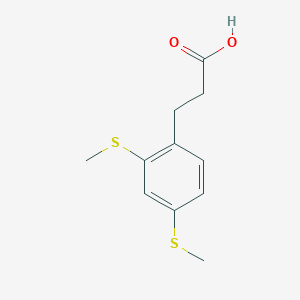
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
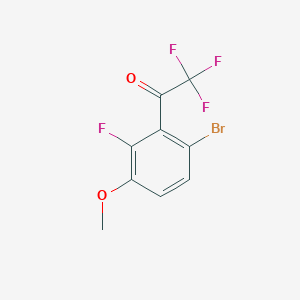
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
